CHOLESTYRAMINE RESIN

Overview

Description

Cholestyramine is a bile acid sequestrant used primarily to lower cholesterol levels in the blood. It is a strong ion exchange resin that binds bile acids in the gastrointestinal tract, preventing their reabsorption. This process helps reduce cholesterol levels in the body. Cholestyramine is also used to treat pruritus associated with partial biliary obstruction and to manage diarrhea caused by bile acid malabsorption .

Mechanism of Action

Target of Action

Colestyramine primarily targets bile acids in the gastrointestinal tract . Bile acids are crucial for the digestion and absorption of dietary fats in the intestines . They are also involved in cholesterol metabolism, acting as vehicles for the removal of excess cholesterol from the body .

Mode of Action

Colestyramine is a bile acid sequestrant . It forms a resin that acts as a strong anion exchange resin . This allows it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract . The resulting complex is insoluble, preventing the reabsorption of bile acids .

Biochemical Pathways

The binding of colestyramine to bile acids disrupts the enterohepatic circulation of bile acids . Normally, a significant portion of bile acids secreted into the intestines is reabsorbed and returned to the liver . By forming an insoluble complex with bile acids, colestyramine prevents their reabsorption, leading to their excretion in the feces . This loss of bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the level of cholesterol in the body .

Pharmacokinetics

Its action is localized to the gut, where it binds to bile acids to form an insoluble complex . This complex is then excreted in the feces . The onset of its antilipemic response usually occurs within one month .

Result of Action

The primary result of colestyramine’s action is the reduction of elevated serum cholesterol levels in patients with primary hypercholesterolemia . By increasing the excretion of bile acids, more plasma cholesterol is converted to bile acids in the liver to normalize levels . This conversion of cholesterol into bile acids effectively lowers plasma cholesterol levels . Additionally, colestyramine is used for the relief of pruritus (itching) associated with partial biliary obstruction .

Action Environment

The action of colestyramine is influenced by the environment within the gastrointestinal tract. Factors such as gut motility, the presence of other medications, and the pH of the gut can potentially influence the efficacy of colestyramine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholestyramine is synthesized by polymerizing styrene and divinylbenzene to form a copolymer. This copolymer is then chloromethylated and aminated to introduce quaternary ammonium groups, which are responsible for the ion exchange properties of cholestyramine .

Industrial Production Methods: In industrial settings, the production of cholestyramine involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting copolymer is then subjected to chloromethylation and amination processes under controlled conditions to ensure the desired ion exchange capacity and purity .

Chemical Reactions Analysis

Types of Reactions: Cholestyramine primarily undergoes ion exchange reactions. It can exchange its chloride anions with anionic bile acids in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces .

Common Reagents and Conditions:

Chloromethylation: Chloromethyl methyl ether and a Lewis acid catalyst (e.g., aluminum chloride) are used.

Amination: Trimethylamine is commonly used to introduce quaternary ammonium groups.

Major Products Formed: The major product formed from the reaction of cholestyramine with bile acids is an insoluble complex of cholestyramine-bile acid, which is excreted from the body .

Scientific Research Applications

Cholestyramine has a wide range of applications in scientific research:

Chemistry: Used as an ion exchange resin in various chemical processes.

Biology: Helps in studying bile acid metabolism and its effects on cholesterol levels.

Medicine: Used to treat hypercholesterolemia, pruritus associated with partial biliary obstruction, and bile acid malabsorption-induced diarrhea

Industry: Employed in the production of certain pharmaceuticals and as a component in some diagnostic assays.

Comparison with Similar Compounds

Colestipol: Another bile acid sequestrant with similar ion exchange properties.

Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects

Uniqueness of Cholestyramine: Cholestyramine is unique in its strong ion exchange capacity and its ability to form insoluble complexes with bile acids, making it highly effective in lowering cholesterol levels and managing bile acid-related conditions .

Properties

IUPAC Name |

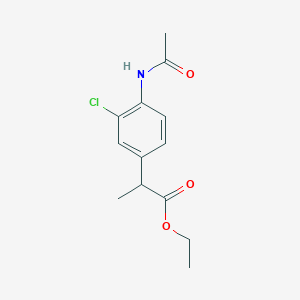

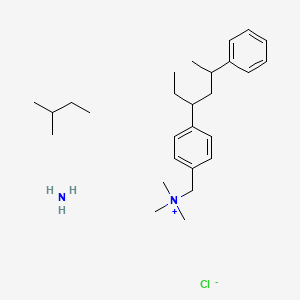

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJQWPZVKOFVHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. Cholestyramine consists of a functional group, which is a quaternary ammonium group attached to an inert styrene-divinylbenzene copolymer, in the anion exchange resin., Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to buff-colored, fine powder | |

CAS No. |

11041-12-6 | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholestyramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholestyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does colestyramine exert its effects within the body?

A1: Colestyramine functions as a bile acid sequestrant. [] It operates by binding to bile acids in the intestinal lumen, forming an insoluble complex. [] This prevents their reabsorption and promotes their excretion in feces. [, ]

Q2: What are the downstream consequences of colestyramine's action on bile acids?

A2: By reducing bile acid reabsorption, colestyramine indirectly lowers serum cholesterol levels. [] This is because the liver compensates for the lost bile acids by increasing the conversion of cholesterol into new bile acids. [, ]

Q3: Beyond its cholesterol-lowering effect, how else does colestyramine impact the body?

A3: Colestyramine demonstrates efficacy in treating bile acid diarrhea (BAD). [, ] Elevated bile acid levels in the colon contribute to diarrhea. [] Colestyramine sequesters these excess bile acids, normalizing bowel movements. [, ]

Q4: What is the chemical nature of colestyramine?

A4: Colestyramine is a styrene-divinylbenzene copolymer. [] It contains quaternary ammonium groups, giving it the properties of an anion exchange resin. [, ]

Q5: Is there information available regarding colestyramine's molecular formula or weight?

A5: Due to its polymeric nature, colestyramine does not possess a defined molecular formula or weight. []

Q6: Has colestyramine's performance been studied under various conditions?

A6: Research indicates that factors like pH can influence colestyramine's binding affinity for bile acids. [] Its interaction with phosphate, for instance, weakens as the pH becomes more basic. []

Q7: What applications leverage colestyramine's properties?

A7: Colestyramine's ability to bind molecules within the gastrointestinal tract makes it suitable for addressing conditions like hypercholesterolemia and bile acid diarrhea. [, , ]

Q8: Does colestyramine exhibit any catalytic activity?

A8: Colestyramine is primarily recognized for its binding properties rather than catalytic activity. [, ] Its action centers around sequestering bile acids, not catalyzing chemical reactions. [, ]

Q9: Have computational methods been employed to study colestyramine?

A9: While specific computational studies on colestyramine's structure might be limited due to its complexity, researchers have investigated the interaction of similar anion exchange resins with phosphate using computational techniques. []

Q10: What is known about colestyramine's stability under different conditions?

A11: While specific studies on colestyramine's stability might be limited in the provided research, anecdotal evidence suggests potential challenges. For instance, one study mentions patient reports of worsening diarrhea when switching to a "light" version of colestyramine containing aspartame. [] This highlights the need to consider formulation excipients and their potential impact on the drug's stability and effectiveness.

Q11: How is colestyramine absorbed, distributed, metabolized, and excreted by the body?

A12: Colestyramine, being a non-absorbable resin, is not absorbed into the systemic circulation. [, ] It exerts its action locally within the intestinal lumen and is excreted unchanged in feces along with the bound bile acids. [, ]

Q12: What research supports colestyramine's effectiveness in treating hypercholesterolemia?

A13: Studies demonstrate that colestyramine effectively reduces cholesterol levels in patients with hypercholesterolemia. [, , ] For example, a study on patients with severe type II hyperlipoproteinemia showed a 22% mean decrease in cholesterol concentration with colestyramine treatment. []

Q13: Is there evidence from animal models supporting colestyramine's use in addressing metabolic dysfunction-associated steatotic liver disease (MASH)?

A14: A mouse model of MASH demonstrated that a combination therapy of colestyramine and elobixibat (a bile acid transporter inhibitor) was more effective in reducing serum lipid parameters, hepatic lipid levels, and fibrosis area compared to either drug alone. [] This suggests a potential role for colestyramine in managing MASH, although further research is needed.

Q14: What is the safety profile of colestyramine?

A17: While generally considered safe, colestyramine can cause gastrointestinal side effects such as constipation, bloating, nausea, and vomiting. [, , ]

Q15: Are there any biomarkers to predict colestyramine's efficacy in treating bile acid diarrhea?

A19: The 75Se-homocholic acid taurine (SeHCAT) test serves as a diagnostic tool for bile acid diarrhea (BAD). [, , , , , ] While not a predictor of colestyramine response per se, the severity of BAD, as determined by SeHCAT retention, shows a trend towards a decreased response with reduced severity. [, ]

Q16: How does colestyramine impact fibroblast growth factor 19 (FGF19)?

A21: Conventional bile acid sequestrants, like colestyramine, can suppress serum FGF19 levels and upregulate bile acid production. [] This is likely due to their interference with the enterohepatic circulation of bile acids, which are crucial for FGF19 regulation. []

Q17: What are the alternatives to colestyramine in treating conditions like BAD?

A22: Alternatives to colestyramine include other bile acid sequestrants such as colestipol and colesevelam. [, , , , ] Colesevelam, in particular, is highlighted for its better tolerability compared to colestyramine, with fewer gastrointestinal side effects. [, , ]

Q18: Is there any historical context for colestyramine's use in treating hyperlipidemia?

A23: Colestyramine has been used for treating hypercholesterolemia since the 1980s, establishing its long-standing presence in managing this condition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.